Isradipine

描述

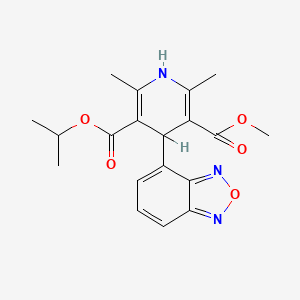

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJIYCCIJYRONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023179 | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble (< 10 mg/L at 37 °C), 2.28e-01 g/L | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75695-93-1 | |

| Record name | Isradipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75695-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isradipine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075695931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isradipine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isradipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+-)-Isopropyl methyl-4-(4-benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISRADIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO1UK1S598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168-170 °C, 168 - 170 °C | |

| Record name | Isradipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00270 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isradipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014415 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isradipine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological Landscape of a Potent L-type Calcium Channel Blocker

Isradipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure, which has been the subject of extensive research to understand the nuances of its interaction with L-type calcium channels and to guide the development of analogues with improved pharmacological profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs responsible for its potent calcium channel blocking activity. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and discovery of novel cardiovascular agents.

Core Structure and Pharmacophore

The fundamental scaffold of this compound, like other dihydropyridines, is the 1,4-dihydropyridine (DHP) ring. This central motif is essential for its antagonistic activity at the L-type calcium channel. The key pharmacophoric features of the dihydropyridine class, which are exemplified in the structure of this compound, include:

-

The 1,4-Dihydropyridine Ring: This heterocyclic core is the primary determinant of calcium channel blocking activity.

-

Substituents at the C2 and C6 Positions: Typically, small alkyl groups, such as the methyl groups in this compound, are optimal for activity.

-

Ester Groups at the C3 and C5 Positions: These groups, a methyl ester and an isopropyl ester in this compound, are critical for activity. Variations in these ester groups can significantly impact potency and pharmacokinetic properties.

-

A Substituted Aryl Ring at the C4 Position: In this compound, this is a unique benzofurazanyl (benzoxadiazolyl) group, which contributes to its high potency.[2] The nature and substitution pattern of this aryl ring are major determinants of the pharmacological profile.

Structure-Activity Relationship of this compound Analogs

Systematic modifications of the this compound structure have provided valuable insights into the SAR. The following sections summarize the impact of structural changes on the calcium channel blocking activity, with quantitative data presented where available.

Modifications of the C4-Aryl Group

The 4-benzofurazanyl substituent is a distinguishing feature of this compound and a key contributor to its high potency. Studies on related dihydropyridines have shown that the nature and position of substituents on the C4-aryl ring are critical for activity. Electron-withdrawing groups on the phenyl ring at this position generally enhance activity. While specific studies systematically varying the benzofurazanyl group of this compound are limited in the public domain, the general principles of dihydropyridine SAR suggest that modifications to this heterocycle would significantly impact potency.

Modifications of the C3 and C5 Ester Groups

The ester groups at the C3 and C5 positions of the dihydropyridine ring are crucial for interaction with the calcium channel. The specific combination of a methyl ester and an isopropyl ester in this compound is optimized for high affinity.

| Compound/Analog | C3-Ester Group | C5-Ester Group | Biological Activity (IC50/EC50) | Reference |

| This compound | Methyl | Isopropyl | EC50 = 1.4 nM (rabbit aorta) | |

| Nifedipine Analog | Methyl | Methyl | pEC50 = 6.48 ± 0.05 (porcine coronary artery) | [3] |

| Nifedipine Analog | Phenylcarbamoyl | Methyl | pEC50 = 6.46 ± 0.07 (porcine coronary artery) | [3] |

The data suggests that the size and nature of the ester substituents significantly influence the calcium channel blocking potency. The introduction of a phenylcarbamoyl group in place of an ester can maintain comparable activity to the parent compound.[3]

Signaling Pathway and Experimental Workflows

The therapeutic effect of this compound is a direct consequence of its interaction with L-type calcium channels, leading to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.

Figure 1. Signaling pathway of this compound's action on vascular smooth muscle cells.

The evaluation of this compound and its analogs involves a series of well-defined experimental protocols to determine their affinity for the L-type calcium channel and their functional effects.

Figure 2. Experimental workflow for the evaluation of this compound analogs.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of SAR data. The following are detailed protocols for key experiments cited in the evaluation of this compound and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the L-type calcium channel. A common radioligand used is [3H]PN200-110, a potent dihydropyridine antagonist.

-

Tissue Preparation: Membranes are prepared from a tissue source rich in L-type calcium channels, such as rat brain or cardiac tissue. The tissue is homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Assay Conditions: The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]PN200-110) and varying concentrations of the test compound (this compound or its analogs).

-

Incubation and Filtration: The incubation is carried out at a specific temperature and for a set duration to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings (Patch-Clamp)

The whole-cell patch-clamp technique is employed to directly measure the effect of this compound analogs on the influx of calcium ions through L-type calcium channels in isolated cells.

-

Cell Preparation: Single smooth muscle cells are freshly isolated from tissues such as the rat inferior vena cava.[4]

-

Recording Conditions: A glass micropipette filled with an appropriate internal solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The cell is bathed in an external solution containing Ba2+ as the charge carrier to enhance the current through calcium channels.

-

Voltage Protocol: The cell membrane potential is held at a negative potential (e.g., -90 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps are then applied to activate the channels and elicit an inward Ba2+ current.

-

Drug Application: this compound or its analogs are applied to the cell via the external solution at various concentrations.

-

Data Acquisition and Analysis: The inward Ba2+ currents are recorded before and after drug application. The concentration-dependent inhibition of the current is measured, and the IC50 value is determined. The voltage-dependency of the block can also be assessed by varying the holding potential.[4]

Isolated Tissue Assays (Aortic Ring Assay)

This ex vivo assay measures the functional effect of this compound analogs on the contractility of vascular smooth muscle.

-

Tissue Preparation: Thoracic aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

-

Contraction Induction: The aortic rings are pre-contracted with a high concentration of potassium chloride (KCl) or an alpha-adrenoceptor agonist like phenylephrine to induce a sustained contraction.

-

Drug Addition: Cumulative concentrations of the test compounds are added to the organ bath, and the resulting relaxation of the pre-contracted tissue is recorded.

-

Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC50) is calculated to determine its vasorelaxant potency.

Conclusion

The structure-activity relationship of this compound is a well-defined area of medicinal chemistry, with the dihydropyridine core and its substituents at the C3, C4, and C5 positions playing critical roles in its potent and selective L-type calcium channel blocking activity. The benzofurazanyl moiety at the C4 position is a key determinant of its high potency. A thorough understanding of these SAR principles, coupled with the application of robust in vitro and in vivo experimental protocols, is essential for the rational design of novel dihydropyridine calcium channel blockers with enhanced therapeutic profiles for the treatment of cardiovascular diseases.

References

Isradipine's Engagement with Central Nervous System Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a dihydropyridine L-type calcium channel (LTCC) blocker, has garnered significant attention in neuroscience research for its potential neuroprotective effects, particularly in the context of Parkinson's disease. Its mechanism of action in the central nervous system (CNS) is centered on its interaction with specific LTCC subtypes, primarily the Cav1.2 and Cav1.3 channels. This technical guide provides an in-depth overview of this compound's CNS targets, presenting key quantitative pharmacological data, detailed experimental protocols for its study, and visualizations of its associated signaling pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers investigating this compound and the role of L-type calcium channels in neuronal function and disease.

Primary CNS Target: L-Type Calcium Channels (LTCCs)

This compound's primary targets in the central nervous system are the L-type voltage-gated calcium channels. These channels are crucial for regulating calcium influx in response to membrane depolarization, thereby influencing a wide array of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. The two predominant LTCC isoforms in the brain are Cav1.2 and Cav1.3, which are both targets of this compound.

Dopaminergic neurons of the substantia nigra pars compacta (SNc), the neuronal population that degenerates in Parkinson's disease, are particularly vulnerable to cellular stress. This vulnerability is linked to their reliance on Cav1.3 channels to maintain autonomous pacemaking activity. This sustained calcium entry elevates mitochondrial oxidant stress, making these neurons more susceptible to damage.[1] this compound has a notable affinity for these Cav1.3 channels, and its neuroprotective hypothesis is largely based on its ability to reduce this calcium-dependent mitochondrial stress.[2][3][4] While this compound also potently blocks Cav1.2 channels, which are abundant in the cardiovascular system, its effects on Cav1.3 in SNc neurons have been the focus of neurodegenerative disease research.[1][5]

Quantitative Pharmacological Data

The interaction of this compound with its targets has been quantified across various experimental systems. The following tables summarize key pharmacological parameters. It is important to note that the affinity and potency of this compound are highly dependent on the membrane potential (voltage-dependence), with a higher affinity for inactivated channels.[6]

| Parameter | Value | Channel/System | Comments | Reference |

| EC₅₀ | 1.4 nM | L-type Ca²⁺ channels | General potency for L-type channels. | [7] |

| IC₅₀ | ~13 nM (cell bodies) | Neuroprotection | In a 6-OHDA mouse model of Parkinson's disease, based on plasma concentration. | [1] |

| IC₅₀ | ~19 nM (terminals) | Neuroprotection | In a 6-OHDA mouse model of Parkinson's disease, based on plasma concentration. | [1] |

| IC₅₀ | 2.6 ng/mL (~7 nM) | Cav1.2 | At a holding potential of -60 mV. | [5] |

Table 1: Potency and Efficacy of this compound

| Ligand | Kd | Bmax | Tissue | Comments | Reference |

| [³H]-isradipine | 140 ± 46 pM | 350 ± 64 fmol/mg protein | Rat Aorta Microsomes | Provides a baseline for peripheral binding affinity. | [8] |

| [³H]-isradipine | 68 ± 14 pM | 760 ± 75 fmol/mg protein | Rat Ileum Microsomes | Shows tissue-dependent variation in binding. | [8] |

Table 2: Radioligand Binding Affinity of this compound Note: While radioligand binding studies on recombinant channels have shown similar Kd values for Cav1.2 and Cav1.3, functional studies consistently demonstrate a 5- to 10-fold lower sensitivity (higher IC₅₀) of Cav1.3 channels to this compound under physiological conditions resembling neuronal activity compared to Cav1.2 channels in vascular smooth muscle.[1][9]

| Route | Dose | Peak Brain Concentration | Peak Plasma Concentration | Animal Model | Reference |

| Subcutaneous | 3 µg/g/day (60 days) | 47 ± 1 ng/mg | 33 ± 7 ng/mL | 3xTg-AD Mice | [5] |

| Intranasal | 10 mg/kg | ~36 nM | ~11 nM | C57BL/6J Mice |

Table 3: Preclinical Pharmacokinetic Data for this compound

Mechanism of Action and Signaling Pathway

This compound, as a dihydropyridine, binds to the α1 subunit of the L-type calcium channel.[7] This binding stabilizes the channel in an inactivated state, reducing the probability of it opening in response to membrane depolarization. In the vulnerable dopaminergic neurons of the substantia nigra, the key target is the Cav1.3 channel.

The signaling cascade initiated by this compound's action is as follows:

-

LTCC Blockade: this compound binds to Cav1.3 channels on the soma and dendrites of SNc neurons.

-

Reduced Ca²⁺ Influx: This binding inhibits the sustained, low-voltage activated calcium currents that contribute to neuronal pacemaking.

-

Decreased Mitochondrial Ca²⁺ Uptake: The reduction in cytosolic calcium oscillations leads to a corresponding decrease in calcium uptake into the mitochondria.

-

Reduced Mitochondrial Oxidant Stress: Calcium entry into mitochondria stimulates oxidative phosphorylation. By lessening this calcium load, this compound reduces the production of reactive oxygen species (ROS), thereby lowering overall mitochondrial oxidant stress.[2]

-

Enhanced Neuronal Survival: By alleviating a chronic source of cellular stress, this compound is hypothesized to make SNc neurons more resilient to other insults, potentially slowing the degenerative process in Parkinson's disease.[1]

Key Experimental Protocols

The following protocols are foundational for studying this compound's effects on its CNS targets.

Radioligand Binding Assay for LTCCs in Brain Tissue

This protocol determines the affinity (Kd) and density (Bmax) of this compound binding sites in neuronal membranes.

1. Membrane Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., cortex, striatum) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay (Saturation Experiment):

-

In a 96-well plate, add a constant amount of membrane protein (50-120 µg) to each well.

-

Add increasing concentrations of [³H]-isradipine (e.g., 0.01-5 nM) in duplicate or triplicate.

-

For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM nifedipine) to a parallel set of wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific filter binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Plot specific binding against the concentration of [³H]-isradipine and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.

Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on L-type calcium currents in isolated or cultured neurons.

1. Cell Preparation:

-

Prepare acute brain slices containing the region of interest (e.g., substantia nigra) or use primary neuronal cultures.

-

Transfer the slice or coverslip to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

2. Recording Setup:

-

Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an intracellular solution containing a cesium salt (to block potassium channels), a calcium buffer (e.g., EGTA), and ATP/GTP.

-

Achieve a gigaohm seal on a target neuron and rupture the membrane to obtain the whole-cell configuration.

3. Voltage-Clamp Protocol:

-

Clamp the neuron's membrane potential at a hyperpolarized holding potential (e.g., -80 mV) to ensure channels are in a closed state.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium currents. To isolate L-type currents, other voltage-gated channels can be blocked pharmacologically (e.g., TTX for sodium channels, specific blockers for N-, P/Q-, and R-type calcium channels).

-

Record baseline L-type currents.

4. This compound Application and Measurement:

-

Perfuse this compound at the desired concentration into the bath and allow it to equilibrate.

-

Repeat the voltage-step protocol to record currents in the presence of the drug.

-

Perform a washout by perfusing with drug-free aCSF to check for reversibility.

5. Data Analysis:

-

Measure the peak amplitude of the calcium current before, during, and after drug application.

-

Calculate the percentage of current inhibition at different this compound concentrations and plot a dose-response curve to determine the IC₅₀.

6-Hydroxydopamine (6-OHDA) Mouse Model of Neuroprotection

This in vivo model assesses whether this compound can protect dopaminergic neurons from a specific neurotoxin.

1. Drug Administration:

-

Administer this compound or vehicle to mice for a set period (e.g., 7 days) before toxin injection. Administration can be via subcutaneous osmotic mini-pumps, timed-release pellets, or oral gavage to achieve steady plasma concentrations.[1]

2. Stereotactic Surgery and Toxin Injection:

-

Anesthetize the mouse and place it in a stereotactic frame.

-

Drill a small hole in the skull above the target brain region (dorsal striatum).

-

Slowly inject 6-hydroxydopamine (e.g., 2.5-4 µg in 1 µl of saline with ascorbic acid) into the striatum. This toxin is selectively taken up by dopamine transporters and causes retrograde degeneration of SNc neurons.[1]

3. Post-Operative Care and Behavioral Assessment:

-

Allow the animals to recover. The neurodegenerative process occurs over several weeks.

-

At a specified time point (e.g., 21-28 days post-lesion), perform behavioral tests to assess motor deficits indicative of dopamine depletion (e.g., amphetamine-induced rotations or the cylinder test).

4. Histological Analysis:

-

Euthanize the animals and perfuse them with paraformaldehyde.

-

Collect the brains, section them through the substantia nigra and striatum.

-

Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

Use unbiased stereological methods to count the number of surviving TH-positive neurons in the SNc of both the lesioned and unlesioned hemispheres.

5. Data Analysis:

-

Compare the number of surviving SNc neurons in the this compound-treated group to the vehicle-treated group. A significantly higher number of surviving neurons in the treated group indicates neuroprotection.

Measurement of Mitochondrial Oxidant Stress

This protocol uses fluorescent probes to measure ROS levels in cultured neurons following this compound treatment.

1. Cell Culture and Treatment:

-

Plate primary neurons or a suitable neuronal cell line on glass-bottom dishes.

-

Treat the cells with this compound or vehicle for a specified duration.

2. Probe Loading:

-

Load the cells with a fluorescent probe sensitive to mitochondrial ROS, such as MitoSOX™ Red (for superoxide) or by using genetically encoded sensors like mito-roGFP.

-

Incubate the cells with the probe according to the manufacturer's instructions, typically for 15-30 minutes at 37°C.

3. Live-Cell Imaging:

-

Wash the cells to remove excess probe.

-

Image the cells using a fluorescence microscope (confocal microscopy is preferred for better spatial resolution).

-

Acquire baseline fluorescence images from both vehicle- and this compound-treated cells.

-

Optionally, add a positive control (e.g., Antimycin A or Rotenone) at the end of the experiment to induce maximal ROS production and confirm the probe is responsive.

4. Data Analysis:

-

Quantify the mean fluorescence intensity from the mitochondrial regions of interest in multiple cells for each condition.

-

Normalize the fluorescence of the this compound-treated group to the vehicle-treated control group. A significant decrease in fluorescence intensity indicates a reduction in mitochondrial oxidant stress.

Conclusion

This compound serves as a critical pharmacological tool for probing the function of L-type calcium channels in the CNS. Its primary targets are the Cav1.2 and Cav1.3 channel isoforms, with its potential neuroprotective effects in models of Parkinson's disease attributed to the blockade of Cav1.3 channels in substantia nigra dopaminergic neurons. This action reduces cellular calcium load and mitigates downstream mitochondrial oxidant stress. Despite promising preclinical data, a large-scale clinical trial (STEADY-PD III) found that this compound, at doses tolerated for hypertension, did not slow the progression of early Parkinson's disease. This outcome may be explained by findings that neuronal Cav1.3 channels are less sensitive to this compound than their vascular Cav1.2 counterparts, suggesting that therapeutically effective brain concentrations may not have been achieved. Nevertheless, the experimental frameworks and data presented here underscore this compound's continued importance in elucidating the intricate roles of calcium signaling in neuronal health and disease.

References

- 1. Lower Affinity of this compound for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]this compound, a Calcium Channel Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Lower Affinity of this compound for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. jneurosci.org [jneurosci.org]

Cellular Pathways Modulated by Isradipine Treatment: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Isradipine, a dihydropyridine calcium channel blocker, is clinically approved for the management of hypertension.[1] Its primary mechanism involves the inhibition of L-type calcium channels (LTCCs), leading to vasodilation and a reduction in blood pressure.[2][3] Beyond its cardiovascular applications, extensive pre-clinical research has illuminated this compound's potent neuroprotective effects, particularly in models of Parkinson's disease. This is attributed to its ability to modulate several critical cellular pathways. By blocking Cav1.3 L-type calcium channels in dopaminergic neurons, this compound mitigates cytosolic calcium overload, reduces mitochondrial oxidant stress, normalizes mitophagy, and upregulates autophagy to clear toxic protein aggregates.[4][5][6] This guide provides an in-depth examination of the cellular and signaling pathways modulated by this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes these complex interactions.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a member of the dihydropyridine (DHP) class of calcium channel blockers, which are the most widely used agents in this class.[3] Its fundamental mechanism of action is the potent and selective inhibition of voltage-gated L-type calcium channels (LTCCs).[7] These channels are critical for calcium influx into cardiac and smooth muscle cells.[2] this compound binds with high affinity to the inactive conformation of these channels, stabilizing them and thereby inhibiting the inward flux of calcium ions (Ca2+).[3] This action is particularly pronounced in arterial smooth muscle cells due to a higher prevalence of inactive channels and alternative splicing of the channel's alpha-1 subunit, which confers greater selectivity.[3][8]

While most DHPs show higher affinity for the Cav1.2 channel isoform prevalent in cardiovascular tissue, this compound exhibits nearly equal and high potency for both Cav1.2 and Cav1.3 channels.[9][10] This property is crucial for its neuroprotective effects, as Cav1.3 channels are significantly involved in the autonomous pacemaking of vulnerable dopaminergic neurons in the substantia nigra pars compacta (SNc).[4][11]

Data Presentation: Potency of this compound

The inhibitory concentration (IC50) of this compound varies depending on the tissue, channel splice variant, and experimental conditions.

| Parameter | Value | Target/Model | Reference |

| IC50 | 34 ± 8 µM | General Calcium Channels | [7] |

| IC50 (Neuroprotection) | 13 nM (Cell Bodies) | 6-OHDA Mouse Model (SNc DA Neurons) | [9] |

| IC50 (Neuroprotection) | 19 nM (Terminals) | 6-OHDA Mouse Model (Striatal DA Terminals) | [9] |

| IC50 Variation | Up to 10-fold | Human α1C Splice Variants | [12] |

Modulation of Cardiovascular Pathways

In the cardiovascular system, this compound's primary effect is on vascular smooth muscle.[13] By blocking LTCCs, it prevents the influx of Ca2+ required for muscle contraction.[3] This leads to the relaxation of arterioles, a decrease in systemic vascular resistance, and consequently, a reduction in blood pressure.[13][14]

The signaling cascade is initiated by the depolarization of the smooth muscle cell membrane, which normally opens LTCCs. The resulting Ca2+ influx leads to Ca2+ binding to calmodulin. This complex then activates myosin light chain kinase (MLCK), which phosphorylates myosin light chains, triggering muscle contraction and vasoconstriction.[3][8] this compound interrupts this pathway at the initial step of Ca2+ entry.[3] Unlike some other calcium channel blockers, this compound has minimal cardiodepressant activity and less negative inotropic effects at therapeutic doses.[15][16]

Data Presentation: Hemodynamic Effects of this compound

Clinical studies have quantified the impact of this compound on key hemodynamic parameters in patients with hypertension.

| Parameter | Baseline Value (Mean ± SEM) | Value After 2.5h (Mean ± SEM) | Chronic Effect (3 Months) | Reference |

| Arterial Pressure | 165 ± 6 / 88 ± 3 mm Hg | 140 ± 5 / 76 ± 2 mm Hg | Sustained reduction | [17] |

| Total Peripheral Resistance | Not specified | Decreased | Sustained decrease | [17] |

| Heart Rate | Not specified | Increased | No significant change | [17] |

| Cardiac Output | Not specified | Increased | No significant change | [17] |

Neuroprotective Pathways in Neurodegenerative Disease Models

This compound's potential as a disease-modifying agent has been extensively studied in pre-clinical models of Parkinson's disease (PD) and, to a lesser extent, Alzheimer's disease (AD).[9][11][18] The neuroprotective effects stem from its ability to modulate interconnected cellular stress pathways downstream of LTCC blockade.

Attenuation of Neuronal Calcium Overload & Mitochondrial Stress

Substantia nigra dopaminergic (SNc DA) neurons, which selectively degenerate in PD, exhibit autonomous pacemaking activity driven by Cav1.3 LTCCs.[4] This continuous activity leads to large, sustained cytosolic Ca2+ oscillations, placing a high metabolic demand on the neurons and increasing mitochondrial oxidant stress.[4][5][9] this compound treatment diminishes these Ca2+ oscillations.[4] This reduction in calcium load subsequently lowers mitochondrial oxidant stress, reduces the high basal rate of mitophagy (the selective removal of damaged mitochondria), and normalizes mitochondrial mass, making the neurons more resilient to cellular insults.[4][5]

Upregulation of Autophagy

Autophagy is a cellular process for degrading and recycling damaged organelles and misfolded protein aggregates.[6] This process is implicated in neurodegenerative diseases characterized by proteinopathy, such as the accumulation of alpha-synuclein in PD.[6] Studies have shown that this compound can upregulate autophagy.[6] In a zebrafish model of PD, this compound treatment rescued neuronal toxicity caused by alpha-synuclein overexpression in an autophagy-dependent manner.[6] This suggests that beyond reducing mitochondrial stress, this compound actively promotes the clearance of toxic proteins.

Regulation of Iron Homeostasis

In animal models, neurotoxin-induced neurodegeneration is associated with an upregulation of LTCCs and an accumulation of iron in DA neurons.[10] Treatment with this compound has been shown to suppress this cellular iron accumulation, which may contribute to its neuroprotective effects by reducing iron-catalyzed oxidative stress.[10]

Data Presentation: Neuroprotective Efficacy in PD Models

| Model | Treatment Regimen | Outcome | Reference |

| 6-OHDA Mouse Model | Systemic administration | Dose-dependent sparing of DA fibers and cell bodies | [9][11][19] |

| MPTP Mouse Model | Co-treatment with this compound | Attenuated DA neuron degeneration; partly restored striatal DA content | [10] |

| Rat Model of PD | 0.1, 0.2, 0.4 mg/kg/day for 4 weeks | Significant decrease in motor asymmetry (net contralateral rotation) | [20] |

| Zebrafish Model | This compound treatment | Significantly improved survival of alpha-synuclein overexpressing zebrafish | [6] |

Key Experimental Methodologies

The elucidation of this compound's effects on cellular pathways has involved a range of sophisticated experimental techniques.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

-

Objective: To measure the effect of this compound on LTCC currents in specific cell types.

-

Protocol:

-

HEK293 cells are transfected to express specific human LTCC α1-subunit splice variants (e.g., Cav1.2 or Cav1.3).[21]

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a holding potential (e.g., -80 mV).[22]

-

Depolarizing voltage steps are applied to elicit inward Ca2+ (or Ba2+) currents through the LTCCs.

-

Currents are recorded before and after the application of this compound at various concentrations to determine the dose-response relationship and IC50 value.[22]

-

In Vivo Neurotoxin Models of Parkinson's Disease

-

Objective: To assess the neuroprotective potential of this compound in a living organism that mimics PD pathology.

-

Protocol (6-OHDA Model):

-

Mice or rats are pre-treated with this compound, often delivered systemically via subcutaneous pellets or injections.[9][11]

-

The neurotoxin 6-hydroxydopamine (6-OHDA) is injected stereotactically into a specific brain region, typically the striatum, to induce a progressive loss of DA neurons.[9][19]

-

This compound treatment continues for a set period (e.g., 25 days).[9]

-

Behavioral tests (e.g., apomorphine-induced rotations) are conducted to assess motor deficits.[20]

-

At the end of the study, animals are euthanized, and brain tissue is collected for analysis.

-

Post-Mortem Tissue Analysis

-

Objective: To quantify the extent of neuroprotection and analyze biochemical changes.

-

Protocols:

-

Immunohistochemistry & Stereology: Brain sections are stained for tyrosine hydroxylase (TH), a marker for DA neurons. Unbiased stereological counting methods are then used to quantify the number of surviving TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum.[9]

-

HPLC Analysis: High-performance liquid chromatography is used to measure the levels of dopamine and its metabolites (DOPAC, HVA) in striatal tissue homogenates, providing a biochemical measure of dopaminergic terminal integrity.[10]

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins, such as Cav1.2 and Cav1.3 channel subunits, to determine if their expression is altered by the neurotoxin and/or this compound treatment.[10]

-

Human Clinical Trials

This compound has been evaluated in a series of clinical trials for early-stage Parkinson's disease under the "STEADY-PD" program.[23][24] While the phase III trial did not meet its primary endpoint of significantly slowing clinical progression as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), the studies were critical in establishing safety and tolerability in this patient population.[23][25]

Data Presentation: this compound Dosage in Human PD Trials

| Trial Phase | Doses Evaluated | Maximally Tolerated Dose | Primary Outcome of Phase III | Reference |

| Phase II (STEADY-PD) | 5 mg, 10 mg, 20 mg daily vs. Placebo | 10 mg daily | N/A | [24] |

| Phase III (STEADY-PD III) | 5 mg twice daily (10 mg total) vs. Placebo | N/A | No significant difference in UPDRS score change vs. placebo | [23][25] |

Conclusion

This compound modulates a complex network of cellular pathways, extending far beyond its primary function in cardiovascular regulation. Its core mechanism—the blockade of L-type calcium channels—initiates a cascade of downstream effects that are particularly relevant in the context of neurodegeneration. By stabilizing intracellular calcium dynamics in vulnerable neurons, this compound alleviates mitochondrial stress and enhances cellular housekeeping functions like autophagy. While translation to a clinical disease-modifying therapy for Parkinson's disease has proven challenging, the extensive pre-clinical data underscores the therapeutic potential of targeting these calcium-dependent stress pathways. Future research may focus on developing derivatives with greater neuro-selectivity or exploring combination therapies to leverage the powerful cellular modulation demonstrated by this compound.

References

- 1. ccjm.org [ccjm.org]

- 2. drugs.com [drugs.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Systemic this compound treatment diminishes calcium-dependent mitochondrial oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of this compound – Parkinson's Movement [parkinsonsmovement.com]

- 6. neurology.org [neurology.org]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates MPTP-induced dopamine neuron degeneration by inhibiting up-regulation of L-type calcium channels and iron accumulation in the substantia nigra of mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. Ca2+ channel sensitivity towards the blocker this compound is affected by alternative splicing of the human alpha1C subunit gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cardiac effects of this compound in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cardiovascular effects of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-type voltage-gated calcium channel blockade with this compound as a therapeutic strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The L-type channel antagonist this compound is neuroprotective in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

- 21. Lower Affinity of this compound for L-Type Ca2+ Channels during Substantia Nigra Dopamine Neuron-Like Activity: Implications for Neuroprotection in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. State- and isoform-dependent interaction of this compound with the alpha1C L-type calcium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scienceofparkinsons.com [scienceofparkinsons.com]

- 24. Phase II Study of this compound as a Disease-modifying Agent in Early Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 25. A Clinical Trial of this compound: What Went Wrong? - PMC [pmc.ncbi.nlm.nih.gov]

Isradipine's Role in Modulating Vascular Smooth Muscle Contractility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isradipine, a potent dihydropyridine calcium channel blocker, exhibits high selectivity for vascular smooth muscle, making it a cornerstone in the management of hypertension.[1] Its therapeutic efficacy stems from its ability to modulate vascular smooth muscle contractility by inhibiting the influx of extracellular calcium through L-type calcium channels.[2] This guide provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental evaluation of this compound's action on vascular smooth muscle cells. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

Vascular smooth muscle cell (VSMC) contractility is the fundamental physiological process governing blood vessel tone and, consequently, blood pressure and blood flow distribution. Dysregulation of VSMC contraction is a hallmark of various cardiovascular pathologies, most notably hypertension. The influx of extracellular calcium through voltage-gated L-type calcium channels is a critical trigger for VSMC contraction. This compound, a member of the dihydropyridine class of calcium channel blockers, is a highly effective antihypertensive agent that specifically targets these channels.[3][4] Its high affinity for the inactivated state of the channel and selectivity for arterial smooth muscle over cardiac muscle minimize cardiodepressant effects, a favorable characteristic for an antihypertensive drug.[2] This document delves into the core mechanisms of this compound's action, presenting key quantitative data and detailed experimental methodologies for its study.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells.[2] It binds with high affinity to the alpha-1 subunit of the channel, stabilizing it in an inactive conformation.[2] This prevents the influx of calcium ions into the cell upon membrane depolarization.[2]

The reduction in intracellular calcium concentration directly impacts the downstream signaling cascade that governs muscle contraction. The intricate process is initiated by the binding of incoming calcium ions to calmodulin.[2] This calcium-calmodulin complex then activates myosin light chain kinase (MLCK).[2] Activated MLCK phosphorylates the regulatory light chain of myosin, a pivotal step that enables the interaction between myosin and actin filaments, leading to muscle contraction.[2] By blocking the initial calcium influx, this compound effectively attenuates this entire pathway, resulting in vasodilation and a subsequent decrease in blood pressure.[2]

Signaling Pathways

The signaling pathway modulated by this compound is central to the regulation of vascular tone. The core pathway involves the L-type calcium channel, calmodulin, and myosin light chain kinase.

Figure 1: this compound's inhibitory effect on the vascular smooth muscle contraction signaling pathway.

Beyond the primary pathway, other signaling molecules like Calcium/calmodulin-dependent protein kinase II (CaMKII) are known to play a role in vascular smooth muscle cell function, including proliferation and migration.[5][6] While the direct modulatory effect of this compound on CaMKII in the context of contractility is an area of ongoing research, it is established that CaMKII is a key mediator of calcium signals in VSMCs.[5]

Quantitative Data

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell/Tissue Type | Value | Reference |

| IC50 | Calcium channel inhibition | 34 ± 8 µM | [7] |

| Kd (depolarizing conditions) | A7r5 vascular smooth muscle cells | 45 ± 3 pM | [8] |

| Kd (resting conditions) | A7r5 vascular smooth muscle cells | 181 ± 20 pM | [8] |

| KD ([3H]-isradipine binding) | Rat aorta microsomes | 140 ± 46 pM | [9] |

Table 2: Hemodynamic Effects of this compound in Hypertensive Patients

| Parameter | Treatment Group | Baseline (Mean ± SEM) | Post-treatment (Mean ± SEM) | P-value | Reference |

| Mean Arterial Pressure (mmHg) | This compound (5 mg) | 120 ± 4 | 106 ± 3 (4h post-dose) | < 0.01 | [10] |

| 120 ± 4 | 108 ± 3 (22h post-dose) | < 0.01 | [10] | ||

| This compound | 105 ± 2 | 93 ± 2 | < 0.01 | [1][11] | |

| Systolic Blood Pressure (mmHg) | This compound (5 mg) | 165 ± 6 | 140 ± 5 | < 0.001 | [12] |

| Diastolic Blood Pressure (mmHg) | This compound (5 mg) | 88 ± 3 | 76 ± 2 | < 0.001 | [12] |

| Forearm Vascular Resistance (mmHg·ml⁻¹·s) | This compound (5 mg) | 198 ± 18 | 71 ± 5.6 | < 0.001 | [10] |

| 198 ± 18 | 97 ± 14 (22h post-dose) | < 0.001 | [10] | ||

| Renal Vascular Resistance (mmHg·min/ml) | This compound | 0.12 ± 0.02 | 0.09 ± 0.01 | < 0.05 | [1][11] |

| Forearm Blood Flow (ml/100ml/min) | This compound | 8.9 ± 1.0 | 16.0 ± 1.2 (2 months) | < 0.0001 | [13][14] |

| 8.9 ± 1.0 | 15.2 ± 1.4 (6 months) | < 0.0001 | [13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on vascular smooth muscle contractility.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells in response to this compound.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

This compound stock solution (in DMSO)

-

Depolarizing solution (e.g., high K⁺ HBSS)

-

Fluorescence microscopy system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Seed VSMCs onto glass coverslips and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Perfuse the cells with HBSS.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline [Ca²⁺]i.

-

Introduce a depolarizing agent (e.g., high K⁺ solution) to induce calcium influx.

-

After observing a stable increase in [Ca²⁺]i, apply different concentrations of this compound and record the changes in the 340/380 nm fluorescence ratio.

-

-

Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration. Calibrate the fluorescence ratio to absolute calcium concentrations using the Grynkiewicz equation if required.

Figure 2: Experimental workflow for measuring intracellular calcium with Fura-2 AM.

Isometric Tension Studies in Isolated Vascular Rings

This protocol measures the direct effect of this compound on the contractility of isolated blood vessel segments.

Materials:

-

Isolated arterial rings (e.g., rat aorta or mesenteric artery)

-

Krebs-Henseleit solution

-

Phenylephrine or KCl for inducing contraction

-

This compound stock solution

-

Isometric force transducer and data acquisition system

-

Organ bath with temperature control and aeration (95% O₂ / 5% CO₂)

Procedure:

-

Tissue Preparation: Dissect the desired artery and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), washing with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

-

Experimental Protocol:

-

After washing out the KCl and allowing the tension to return to baseline, induce a submaximal contraction with an agonist like phenylephrine.

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contracted tension. Plot a concentration-response curve and calculate the IC₅₀ value.

Patch-Clamp Electrophysiology for L-type Calcium Channel Current Measurement

This protocol allows for the direct measurement of ion currents through L-type calcium channels and the effect of this compound on these currents.

Materials:

-

Isolated vascular smooth muscle cells

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

Extracellular solution (containing Ba²⁺ or Ca²⁺ as the charge carrier)

-

Intracellular solution (pipette solution)

-

This compound stock solution

Procedure:

-

Cell Preparation: Isolate single VSMCs using enzymatic digestion.

-

Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration:

-

Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

-

Current Recording:

-

Hold the cell at a negative holding potential (e.g., -80 mV) to keep the calcium channels in a closed state.

-

Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward currents.

-

Establish a stable baseline current.

-

-

Drug Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak current amplitude at each voltage step in the presence and absence of this compound. Determine the percentage of current inhibition and calculate the IC₅₀.

Western Blotting for Myosin Light Chain Phosphorylation

This protocol is used to assess the phosphorylation status of myosin light chain as a downstream indicator of this compound's effect on the contractile machinery.

Materials:

-

Vascular smooth muscle tissue or cells treated with this compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (anti-phospho-myosin light chain and anti-total myosin light chain)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate and imaging system

Procedure:

-

Sample Preparation: Homogenize this compound-treated and control tissue/cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated myosin light chain.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total myosin light chain to normalize for protein loading.

-

Data Analysis: Quantify the band intensities and express the level of myosin light chain phosphorylation as the ratio of the phosphorylated form to the total protein.

Conclusion

This compound's role in modulating vascular smooth muscle contractility is well-defined, primarily through its potent and selective inhibition of L-type calcium channels. This action leads to a reduction in intracellular calcium, subsequent inhibition of the calmodulin-MLCK pathway, and ultimately, vasodilation. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to explore novel therapeutic strategies targeting vascular smooth muscle contractility. A thorough understanding of these mechanisms and methodologies is crucial for advancing the treatment of hypertension and related cardiovascular diseases.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. drugs.com [drugs.com]

- 5. Ca2+/Calmodulin-Dependent Protein Kinase II in Vascular Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Modulation of dihydropyridine receptors in vascular smooth muscle cells by membrane potential and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, this compound and lacidipine, with calcium channels in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of sustained-release this compound on blood pressure and peripheral hemodynamics in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of this compound on cardiopulmonary baroreflex function, regional blood flow, and vascular responsiveness in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cardiovascular effects of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

In Silico Modeling of Isradipine Binding to L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Isradipine to L-type calcium channels. This compound, a potent dihydropyridine (DHP) calcium channel blocker, is a cornerstone in the treatment of hypertension.[1][2][3] Understanding its interaction with the L-type calcium channel (LTCC) at a molecular level is crucial for the development of next-generation cardiovascular therapeutics. This document outlines the key experimental protocols for in silico modeling, presents quantitative data from various studies, and visualizes the associated biological pathways and computational workflows.

Introduction to this compound and L-type Calcium Channels

This compound is a member of the dihydropyridine class of calcium channel blockers that exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels.[2][4] These channels, particularly the Cav1.2 subtype, are critical for regulating cardiovascular function.[1] this compound binds with high affinity to the inactive state of the channel, stabilizing this conformation and thereby reducing the probability of channel opening.[2][3] The binding site for dihydropyridines is located on the α1-subunit of the channel, specifically involving residues in the IIIS5, IIIS6, and IVS6 transmembrane segments.[1][5]

Quantitative Data: Binding Affinities and Computational Scores

The following table summarizes key quantitative data from experimental and in silico studies on this compound and related dihydropyridines binding to L-type calcium channels. This data is essential for validating and comparing computational models.

| Compound | Channel Subtype | Method | Parameter | Value | Reference |

| (+)-Isradipine | Cav1.2 | Electrophysiology | IC50 | 72 ± 5 nM | [1] |

| (-)-Isradipine | Cav1.2 | Electrophysiology | IC50 | 13 ± 5 µM | [1] |

| This compound | L-type | Electrophysiology | EC50 | 1.4 nM | [6] |

| This compound | LCav1 | Electrophysiology | IC50 | 632 ± 152.5 nM | |

| This compound | Cav1.2 | Electrophysiology | IC50 | 43.2 ± 2.6 nM | |

| This compound | SARS-CoV-2 ORF3a | Molecular Docking | Binding Energy | -7.9 kcal/mol | [7][8] |

| Nifedipine | CavAb (5KLS/5KLB) | Molecular Docking | Binding Energy | -7.8 kcal/mol | [9] |

| Amlodipine | CavAb (5KLS/5KLB) | Molecular Docking | Binding Energy | -7.2 kcal/mol | [9] |

Experimental Protocols for In Silico Modeling

The in silico investigation of this compound's binding to L-type calcium channels typically involves a multi-step computational approach. The lack of a complete crystal structure for the human Cav1.2 channel necessitates the use of homology modeling, followed by molecular docking to predict the binding pose of this compound, and molecular dynamics simulations to understand the dynamic stability of the complex.[10]

Homology Modeling of the L-type Calcium Channel

Given the absence of an experimentally determined structure for the full human L-type calcium channel, homology modeling is the first critical step.

-

Template Selection: A suitable template structure with high sequence identity to the target protein (e.g., human Cav1.2) is identified from the Protein Data Bank (PDB). Bacterial voltage-gated calcium channels, such as CavAb, have been used as templates.[11]

-

Sequence Alignment: The amino acid sequence of the target channel is aligned with the template sequence.

-

Model Building: A 3D model of the target protein is generated using software like MODELLER or SWISS-MODEL. This process involves copying the coordinates of the aligned residues from the template to the target and modeling the non-aligned loops.

-

Model Refinement and Validation: The generated model undergoes energy minimization to relieve any steric clashes. The quality of the model is then assessed using tools like PROCHECK (for stereochemical quality) and Ramachandran plots.

Molecular Docking of this compound

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Protein and Ligand Preparation: The homology model of the calcium channel is prepared by adding hydrogen atoms, assigning charges, and defining the binding site, often based on mutagenesis data. The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software and then energy minimized.

-

Docking Simulation: Docking is performed using software such as AutoDock Vina.[8] The program explores various conformations of the ligand within the defined binding pocket and scores them based on a scoring function that estimates the binding affinity. The result is a set of predicted binding poses ranked by their docking scores.

-

Analysis of Binding Pose: The top-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the channel residues. Studies have shown that dihydropyridines fit into a hydrophobic pocket and form aryl-aryl interactions.[10]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-channel complex over time.

-

System Setup: The docked complex is placed in a simulation box filled with a solvent model (e.g., water) and ions to neutralize the system. The GROMOS96 force field and SPC water model are commonly used.[8]

-

Energy Minimization: The energy of the entire system is minimized to relax the structure.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) ensemble.

-

Production MD Run: A long simulation (typically nanoseconds to microseconds) is run under the NPT ensemble. The trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and to study the detailed interactions between this compound and the channel.

Visualizations: Pathways and Workflows

L-type Calcium Channel Signaling Pathway and this compound Inhibition

The following diagram illustrates the signaling cascade initiated by the opening of L-type calcium channels and the inhibitory effect of this compound.

Caption: L-type calcium channel signaling and this compound's mechanism of action.

In Silico Drug Binding Modeling Workflow

The diagram below outlines the typical workflow for modeling the binding of a small molecule like this compound to its protein target.

Caption: A typical workflow for in silico drug binding studies.

Conclusion

In silico modeling provides a powerful and cost-effective approach to understanding the molecular basis of this compound's interaction with L-type calcium channels. Through a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can elucidate the key residues and forces governing this binding. The insights gained from these computational studies are invaluable for the rational design of novel dihydropyridine derivatives with improved efficacy and selectivity, ultimately contributing to the development of better therapies for cardiovascular diseases.

References

- 1. Voltage-dependent acceleration of Cav1.2 channel current decay by (+)- and (−)-isradipine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Structural Model for Dihydropyridine Binding to L-type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | L-type Ca2+ channel Blocker | Hello Bio [hellobio.com]

- 7. researchgate.net [researchgate.net]

- 8. jag.journalagent.com [jag.journalagent.com]

- 9. japsonline.com [japsonline.com]

- 10. Binding mechanisms of 1,4-dihydropyridine derivatives to L-type calcium channel Cav1.2: a molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

Methodological & Application

Application Note: Protocol for Dissolving Isradipine in DMSO for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the solubilization and preparation of Isradipine in Dimethyl Sulfoxide (DMSO) for use in a variety of in vitro assays. This compound is a potent L-type calcium channel blocker widely used in research. Due to its low aqueous solubility, proper handling and dissolution in an appropriate organic solvent like DMSO are critical for obtaining accurate and reproducible experimental results.[1][2] This guide outlines the necessary materials, step-by-step procedures for creating stock and working solutions, stability and storage recommendations, and a summary of key quantitative data.

Quantitative Data Summary

The following table summarizes essential information for the preparation of this compound solutions.

| Parameter | Value | Citations |

| Molecular Weight | 371.39 g/mol | [3][4] |

| CAS Number | 75695-93-1 | [3][4] |

| Appearance | Yellow, fine crystalline powder | [1] |

| Solubility in DMSO | Varies by supplier; reported values range from ~10 mg/mL to ≥100 mg/mL. A conservative 50 mM (18.57 mg/mL) is readily achievable. | [5][6] |

| Aqueous Solubility | Practically insoluble | [1][3] |

| Storage (Solid) | Store at -20°C for long-term stability (≥4 years). | [5] |

| Storage (DMSO Stock) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [3][4][6] |

Mechanism of Action: L-type Calcium Channel Inhibition

This compound is a dihydropyridine calcium channel blocker that exhibits high affinity and specificity for L-type calcium channels.[1][7] Its primary mechanism involves inhibiting the influx of calcium ions into arterial smooth muscle and cardiac cells.[7][8] This action prevents the binding of calcium to calmodulin, a key step in the activation of myosin light chain kinase (MLCK).[7][9] By preventing MLCK activation, this compound blocks the phosphorylation of myosin light chains, leading to the relaxation of vascular smooth muscle, vasodilation, and a reduction in blood pressure.[7][9]

Caption: this compound's inhibitory action on L-type calcium channels.

Experimental Protocols

This section details the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution to working concentrations for cell-based assays.

Materials and Equipment

-

This compound powder (≥98% purity)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Precision analytical balance

-

Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator bath (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides instructions for preparing a 10 mM stock solution, a common starting concentration for subsequent dilutions.[10]

-

Preparation: Before weighing, allow the this compound powder container to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

-

Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out 1.0 mg of this compound powder into the tube.

-

Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

-

Volume (µL) = (0.001 g / (371.39 g/mol * 0.010 mol/L)) * 1,000,000

-

Volume ≈ 269 µL of DMSO

-

-

Dissolution: Add the calculated 269 µL of high-purity DMSO to the tube containing the this compound powder.

-